1,4-Benzenedipentanoic acid, dimethyl ester
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Overview
Description
1,4-Benzenedipentanoic acid, dimethyl ester is an organic compound with the molecular formula C10H10O4. It is also known by other names such as dimethyl terephthalate and dimethyl 1,4-benzenedicarboxylate . This compound is a diester of terephthalic acid and is widely used in the production of polyesters, particularly polyethylene terephthalate (PET), which is commonly used in plastic bottles and textile fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanoic acid, dimethyl ester can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out through a continuous process. Terephthalic acid and methanol are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting dimethyl terephthalate is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedipentanoic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield terephthalic acid and methanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Polymerization: It can undergo polymerization reactions to form polyesters such as polyethylene terephthalate (PET).
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Polymerization: Involves catalysts such as antimony trioxide or titanium alkoxides under high temperature and pressure.
Major Products
Hydrolysis: Terephthalic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyethylene terephthalate (PET) and other polyesters.
Scientific Research Applications
1,4-Benzenedipentanoic acid, dimethyl ester has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various polyesters and other organic compounds.
Biology: Employed in the study of polymer degradation and recycling processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1,4-benzenedipentanoic acid, dimethyl ester primarily involves its role as a monomer in polymerization reactions. The ester groups undergo transesterification or direct esterification with diols to form long-chain polyesters. These reactions are typically catalyzed by metal catalysts such as antimony trioxide or titanium alkoxides .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: Another diester of phthalic acid, used as a plasticizer.
Dimethyl isophthalate: An isomer of dimethyl terephthalate, used in the production of polyesters.
Dimethyl adipate: A diester of adipic acid, used as a plasticizer and solvent.
Uniqueness
1,4-Benzenedipentanoic acid, dimethyl ester is unique due to its specific structure, which allows it to form highly crystalline and durable polyesters such as PET. This property makes it particularly valuable in applications requiring strong and stable materials, such as beverage bottles and synthetic fibers .
Properties
CAS No. |
23422-25-5 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 5-[4-(5-methoxy-5-oxopentyl)phenyl]pentanoate |
InChI |
InChI=1S/C18H26O4/c1-21-17(19)9-5-3-7-15-11-13-16(14-12-15)8-4-6-10-18(20)22-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
DLBNBPPCMGPNNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC=C(C=C1)CCCCC(=O)OC |
Origin of Product |
United States |
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